N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a bicyclic heterocyclic compound featuring a fused cyclopenta[c]pyrazole core linked to a 2-oxoimidazolidine moiety via a methylene bridge.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-16-10(8-3-2-4-9(8)15-16)7-14-12(19)17-6-5-13-11(17)18/h2-7H2,1H3,(H,13,18)(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOIISCXQHNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs in the evidence include derivatives of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine, synthesized via one-pot reactions . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Core Structure Differences: The target compound features a cyclopenta[c]pyrazole-imidazolidine hybrid, distinct from the tetrahydroimidazo[1,2-a]pyridine or pyrrolidine cores in the evidence compounds.
Functional Group Variations: The target compound’s carboxamide group contrasts with the ester and cyano groups prevalent in analogs . Carboxamides generally exhibit stronger hydrogen-bonding capacity, which may enhance solubility or target affinity. The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound suggests reduced electrophilicity compared to analogs like 1l or 2d .
The cyclopenta[c]pyrazole core likely requires more intricate synthetic steps due to fused-ring formation.
Spectroscopic Data :
- Analogs in the evidence were characterized using NMR, IR, and HRMS, with melting points correlating with substituent polarity (e.g., nitro groups increase melting points) . The target compound’s spectral data are unavailable, but its imidazolidine moiety would likely show distinct $^{13}\text{C}$ NMR signals near 160–170 ppm for the carbonyl group.
Research Findings and Implications
- Thermal Stability : The higher melting points of nitro-substituted analogs (215–245°C) suggest that the target compound, lacking such groups, may exhibit lower thermal stability.
- Synthetic Challenges : The cyclopenta[c]pyrazole core may pose regioselectivity issues during synthesis, unlike the more straightforward assembly of tetrahydroimidazo[1,2-a]pyridines .
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